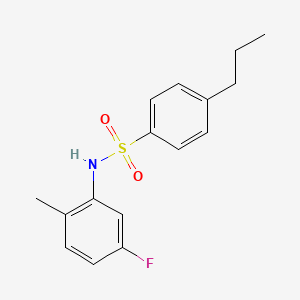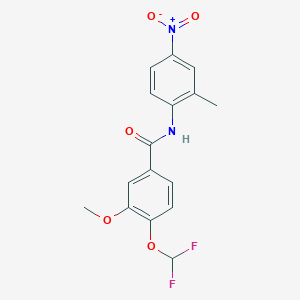
3-chloro-N-(5-nitropyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(5-nitropyridin-2-yl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 2-amino-5-nitropyridine in the presence of pyridine as a solvent . The reaction is carried out at 100°C for 16 hours, resulting in a high yield of the desired product .
Reaction Scheme:
- 3-chlorobenzoyl chloride (22.1 g, 127 mmol) is added dropwise to a stirred solution of 2-amino-5-nitropyridine (16.0 g, 115 mmol) in pyridine (240 mL).
- The mixture is heated to 100°C for 16 hours.
- The solution is evaporated in vacuo, and the resulting solid is taken up in dichloromethane (200 mL) and eluted through silica gel (800 g) with dichloromethane.
- The relevant fractions are combined and concentrated under reduced pressure to yield this compound as an off-white solid .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(5-nitropyridin-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Reduction Reactions: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the chloro group.
Reduction Reactions: The major product is the corresponding amine derivative.
Oxidation Reactions: Products include oxidized derivatives with changes in the oxidation state of nitrogen atoms.
Scientific Research Applications
3-chloro-N-(5-nitropyridin-2-yl)benzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-chloro-N-(5-nitropyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors. The nitro group plays a crucial role in its biological activity, potentially undergoing bioreduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(5-nitropyridin-2-yl)benzamide: is structurally similar to other benzamide derivatives, such as:
Uniqueness
- The combination of these functional groups allows for diverse chemical modifications and potential applications in various fields .
This compound: is unique due to the presence of both a chloro and a nitro group on the benzamide scaffold, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H8ClN3O3 |
|---|---|
Molecular Weight |
277.66 g/mol |
IUPAC Name |
3-chloro-N-(5-nitropyridin-2-yl)benzamide |
InChI |
InChI=1S/C12H8ClN3O3/c13-9-3-1-2-8(6-9)12(17)15-11-5-4-10(7-14-11)16(18)19/h1-7H,(H,14,15,17) |
InChI Key |
VTGBKYLEQJGOHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-({[4,5-di(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B10968528.png)
![5-methyl-3-phenyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B10968532.png)


![6-[(5-Fluoro-2-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10968565.png)

![3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(morpholin-4-yl)propan-2-yl]propanamide](/img/structure/B10968582.png)
![2-(3-methylphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10968583.png)
![N-(2,5-dimethylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10968605.png)
![3-Chloro-7-(difluoromethyl)-5-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B10968606.png)

![3-{[4-(Pyrrolidin-1-ylsulfonyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10968612.png)
![2-{[4-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-nitrophenyl)acetamide](/img/structure/B10968618.png)
![4-{[(4-fluorophenyl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10968625.png)
